molecular formula C16H9N4NaO8S2 B12689387 2-Furansulfonic acid, 5,5'-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt CAS No. 90358-66-0

2-Furansulfonic acid, 5,5'-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt

Cat. No.: B12689387
CAS No.: 90358-66-0
M. Wt: 472.4 g/mol
InChI Key: CGAHGMQKUPCZKN-UHFFFAOYSA-M
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Description

2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt is a complex organic compound that features a combination of furan, sulfonic acid, pyridine, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine derivatives, followed by their coupling with triazine under controlled conditions. The final step involves the introduction of the sulfonic acid group and the formation of the monosodium salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce piperidine derivatives.

Scientific Research Applications

2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular interactions and effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, disodium salt
  • 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, potassium salt

Uniqueness

Compared to similar compounds, 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt exhibits unique properties due to its specific ionic form and the presence of the monosodium salt. These characteristics may influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90358-66-0

Molecular Formula

C16H9N4NaO8S2

Molecular Weight

472.4 g/mol

IUPAC Name

sodium;5-[3-pyridin-2-yl-6-(5-sulfofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate

InChI

InChI=1S/C16H10N4O8S2.Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;/h1-8H,(H,21,22,23)(H,24,25,26);/q;+1/p-1

InChI Key

CGAHGMQKUPCZKN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)O)C4=CC=C(O4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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